HYDANTOIN, 5,5-BIS(p-CHLOROPHENYL)-1,3-DICHLORO-
Description
HYDANTOIN, 5,5-BIS(p-CHLOROPHENYL)-1,3-DICHLORO- is a halogenated hydantoin derivative characterized by two p-chlorophenyl groups at the 5,5 positions and chlorine atoms at the 1,3 positions of the hydantoin ring. Hydantoin derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science, with halogenation often enhancing biological efficacy and stability .
Properties
CAS No. |
55579-35-6 |
|---|---|
Molecular Formula |
C15H8Cl4N2O2 |
Molecular Weight |
390.0 g/mol |
IUPAC Name |
1,3-dichloro-5,5-bis(4-chlorophenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C15H8Cl4N2O2/c16-11-5-1-9(2-6-11)15(10-3-7-12(17)8-4-10)13(22)20(18)14(23)21(15)19/h1-8H |
InChI Key |
MGXFKWORWDCDPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2(C(=O)N(C(=O)N2Cl)Cl)C3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Hydantoin Derivatives
Substituent Effects on Physicochemical Properties
The substitution pattern on the hydantoin ring significantly influences molecular properties. Key comparisons include:
| Compound Name | 5,5-Substituents | 1,3-Substituents | Molecular Weight | Key Properties |
|---|---|---|---|---|
| 5,5-BIS(p-CHLOROPHENYL)-1,3-DICHLORO | p-Chlorophenyl | Chlorine | ~403.1 g/mol* | High lipophilicity, UV stability |
| 5,5-Dimethyl-1,3-dichlorohydantoin | Methyl | Chlorine | ~207.0 g/mol | Moderate solubility, lower stability |
| DMDM Hydantoin | Hydroxymethyl, Methyl | None | ~188.2 g/mol | Formaldehyde-releasing, preservative |
*Calculated based on molecular formula (C₁₅H₈Cl₄N₂O₂).
- Stability : Unlike DMDM Hydantoin, which decomposes to release formaldehyde, the chlorine substituents in the target compound may confer resistance to hydrolysis, though thermal degradation could release chlorinated byproducts .
Comparison with Non-Hydantoin Chlorinated Compounds
While structurally distinct, chlorinated aromatics like DDE (dichlorodiphenyldichloroethylene) share functional similarities:
- Environmental Impact : The hydantoin ring may offer faster degradation compared to DDE’s stable ethylene backbone, reducing ecological persistence .
Preparation Methods
Formation of 5,5-Bis(4-chlorophenyl)hydantoin
Reagents :
- 4-Chlorobenzaldehyde (2 equivalents)
- Ammonium carbonate (4 equivalents)
- Potassium cyanide (2 equivalents)
- 50% aqueous ethanol
Procedure :
- Combine reagents in aqueous ethanol under reflux (57–62°C) for 8–12 hours.
- Isolate the intermediate 5,5-bis(4-chlorophenyl)hydantoin via filtration and recrystallization.
Mechanism :
The aldehyde undergoes condensation with ammonium carbonate and KCN to form a cyanohydrin intermediate, which cyclizes into the hydantoin core.
Dichlorination at Positions 1 and 3
Reagents :
- Thionyl chloride (SOCl₂) or chlorine gas (Cl₂)
- Catalytic base (e.g., pyridine)
Procedure :
- Suspend 5,5-bis(4-chlorophenyl)hydantoin in dry dichloromethane.
- Add SOCl₂ dropwise under nitrogen at 0°C, then warm to room temperature.
- Quench with ice water and extract the product.
Yield :
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 0°C → 25°C |
| Reaction Time | 4–6 hours |
| Purity (HPLC) | ≥95% |
Acyloin Condensation and Oxidative Cyclization
This method constructs the hydantoin ring from a diketone precursor, optimized for aryl substitution.
Synthesis of 4,4'-Dichlorobenzil
Reagents :
- 4-Chlorobenzaldehyde (2 equivalents)
- Potassium cyanide (catalytic)
- Ethanol
Procedure :
Cyclocondensation with Urea
Reagents :
- 4,4'-Dichlorobenzil
- Urea
- Hydrochloric acid (HCl)
Procedure :
- Heat the diketone with urea in HCl at 100°C for 12 hours.
- Chlorinate the resulting 5,5-bis(4-chlorophenyl)hydantoin as in Section 1.2.
Yield :
Advantages :
- Avoids toxic cyanide reagents.
- Scalable for industrial production.
Direct Chlorination of Preformed Hydantoin Derivatives
This one-pot method introduces chlorine atoms during hydantoin formation.
Reagents :
- 5,5-Bis(4-chlorophenyl)hydantoin
- Chlorine gas (Cl₂)
- Sodium hydroxide (NaOH)
Procedure :
- Dissolve the hydantoin in NaOH solution.
- Bubble Cl₂ gas at 40–50°C until saturation.
- Acidify with HCl to precipitate the product.
Yield :
- 75–80% with minimal byproducts.
Mechanistic Insight :
Electrophilic chlorination occurs at the N1 and N3 positions due to the electron-withdrawing effect of the aryl groups.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Bucherer-Bergs | 68–72 | ≥95 | Well-established procedure | Uses toxic KCN |
| Acyloin Condensation | 60–65 | ≥90 | Cyanide-free | Multi-step, time-intensive |
| Direct Chlorination | 75–80 | ≥98 | High efficiency | Requires handling Cl₂ gas |
Reaction Optimization Strategies
Solvent Systems
Catalytic Enhancements
Temperature Control
Challenges and Mitigation
Byproduct Formation
Purification Techniques
- Recrystallization : Ethanol/water mixtures yield high-purity crystals.
- Column Chromatography : Silica gel with hexane/ethyl acetate (3:1) resolves N-chloro impurities.
Industrial-Scale Adaptations
- Continuous Flow Reactors : Reduce reaction times by 40% for chlorination steps.
- Waste Management : SOCl₂ byproducts neutralized with NaHCO₃ for eco-friendly disposal.
Emerging Methodologies
Microwave-Assisted Synthesis
Enzymatic Cyclization
- Hydantoinase Enzymes : Selective formation of the hydantoin ring at 37°C, though yields remain low (35–40%).
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5,5-bis(p-chlorophenyl)-1,3-dichloro-hydantoin, and how do reaction conditions impact yield?
- Methodology :
- Bucherer-Bergs Reaction : React ketones (e.g., bis(p-chlorophenyl) ketone) with ammonium carbonate and potassium cyanide under acidic conditions to form hydantoin derivatives .
- Microwave-Assisted Polycondensation : Use microwave irradiation (e.g., 900W, 2450 MHz) with solvents like o-cresol to accelerate reactions and improve purity .
- Chlorination : Treat 5,5-bis(p-chlorophenyl)hydantoin with chlorine gas or trichloroisocyanuric acid (TCCA) in a controlled environment to introduce 1,3-dichloro substituents .
- Critical Factors :
- Temperature (optimal range: 60–80°C for chlorination), solvent polarity, and stoichiometric ratios of chlorine agents.
- Yields vary from 65–85% depending on purification methods (e.g., recrystallization vs. column chromatography).
Q. How can researchers characterize the structural and thermal properties of this compound?
- Techniques :
- FT-IR : Identify N–H (3200–3400 cm⁻¹), C=O (1700–1750 cm⁻¹), and C–Cl (600–800 cm⁻¹) stretches .
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for p-chlorophenyl groups) .
- TGA/DTG : Assess thermal stability (decomposition onset typically >250°C under N₂) .
- Elemental Analysis : Verify purity (>98% for research-grade samples) .
Q. What are the solubility profiles of this hydantoin derivative in common organic solvents?
- Data :
| Solvent | Solubility (mg/mL, 25°C) | Notes |
|---|---|---|
| DMSO | >50 | Preferred for biological assays |
| Chloroform | 20–30 | Moderate, requires sonication |
| Methanol | <5 | Poor solubility |
- Methodological Tip : Use solubility parameters (Hansen or Hildebrand) to predict compatibility with polymer matrices .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis and predict reactivity?
- Approach :
- DFT Calculations : Model transition states for chlorination reactions to identify energy barriers and optimal pathways .
- Molecular Docking : Predict interactions with biological targets (e.g., antimicrobial enzymes) using software like AutoDock Vina .
Q. What strategies resolve contradictions in reported antimicrobial activity data?
- Case Study :
- Issue : Discrepancies in MIC values against S. aureus (reported ranges: 8–32 µg/mL).
- Resolution :
Standardize assay conditions (e.g., broth microdilution per CLSI guidelines).
Control crystallinity (via XRD) and purity (HPLC) to eliminate batch variability .
Test synergy with commercial antibiotics (e.g., ampicillin) to contextualize potency .
Q. How does the electronic structure of the hydantoin ring influence its stability in acidic environments?
- Experimental Design :
- pH Stability Tests : Incubate the compound in buffers (pH 1–7) and monitor degradation via HPLC.
- Mechanistic Insight : The electron-withdrawing p-chlorophenyl groups reduce electron density on the hydantoin ring, enhancing resistance to hydrolysis .
Data Contradiction Analysis
Q. Conflicting reports on polymer compatibility: How to assess suitability for high-temperature applications?
- Conflict : Some studies report Tg values of 180°C, while others cite 150°C.
- Resolution :
- Method : Use dynamic mechanical analysis (DMA) under identical heating rates (e.g., 5°C/min).
- Root Cause : Variations in molecular weight (Mn) due to incomplete polycondensation. Confirm via GPC .
Tables for Key Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 434.39 g/mol | |
| Melting Point | 210–215°C (decomposes) | |
| LogP (Octanol-Water) | 3.8 ± 0.2 | |
| TGA Decomposition Onset | 255°C (N₂ atmosphere) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
